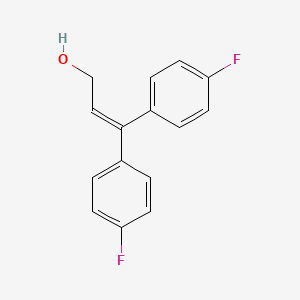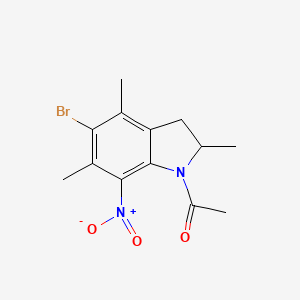
1-(5-Bromo-2,4,6-trimethyl-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2,4,6-trimethyl-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom, three methyl groups, and a nitro group attached to an indole ring, making it a unique and potentially valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 1-(5-Bromo-2,4,6-trimethyl-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with 4-bromo-3-nitrotoluene, which undergoes radical benzylic bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene.
Bartoli Reaction: This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide, resulting in the formation of 7-bromo-4-(bromomethyl)-2-methylindole.
Final Steps:
Chemical Reactions Analysis
Scientific Research Applications
1-(5-Bromo-2,4,6-trimethyl-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4,6-trimethyl-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Bromo-2,4,6-trimethyl-7-nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be compared with other similar compounds:
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound shares a similar indole structure but differs in its spiro configuration and lack of bromine substitution.
4-Bromo-3-nitrotoluene: A precursor in the synthesis of the target compound, it lacks the indole ring and ethanone group.
7-Bromo-4-(bromomethyl)-2-methylindole: An intermediate in the synthesis, it shares the indole ring and bromine substitution but lacks the nitro group and ethanone group.
Properties
CAS No. |
647009-47-0 |
|---|---|
Molecular Formula |
C13H15BrN2O3 |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
1-(5-bromo-2,4,6-trimethyl-7-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H15BrN2O3/c1-6-5-10-7(2)11(14)8(3)12(16(18)19)13(10)15(6)9(4)17/h6H,5H2,1-4H3 |
InChI Key |
VFQNPUYSWVZJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C(C(=C2N1C(=O)C)[N+](=O)[O-])C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


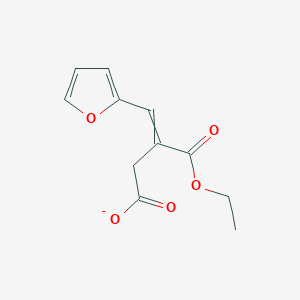
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
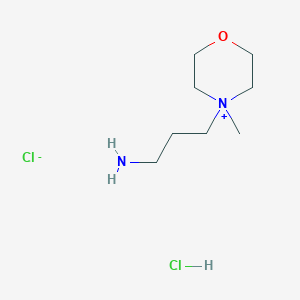
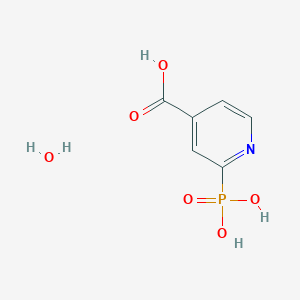
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
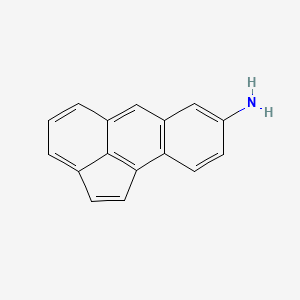
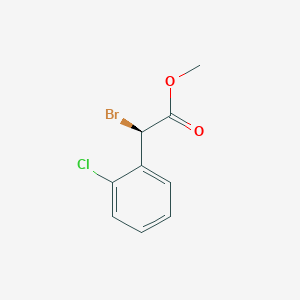
![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
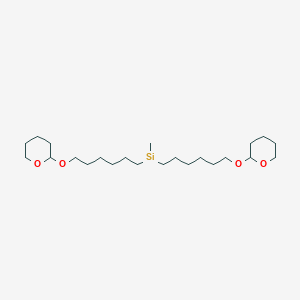
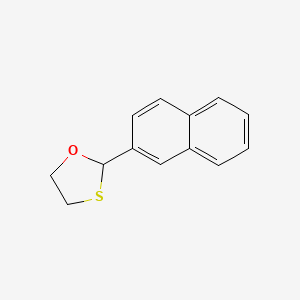

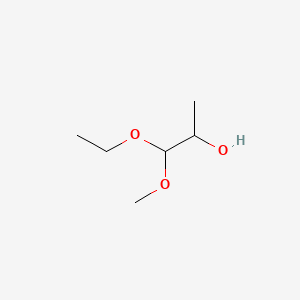
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
